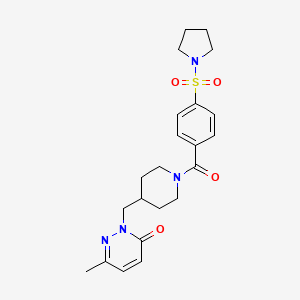

![molecular formula C22H18ClN3O2S2 B2611421 2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide CAS No. 2320727-62-4](/img/structure/B2611421.png)

2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

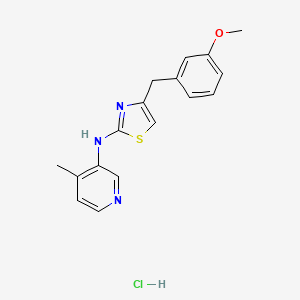

The compound is a derivative of thieno[3,2-d]pyrimidine . It’s part of a series of substituted thieno[3,2-d]pyrimidine derivatives that were synthesized as EZH2 inhibitors .

Synthesis Analysis

The compound was synthesized via structural modifications of tazemetostat . The synthesis involved the use of Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of the compound is complex, with a thieno[3,2-d]pyrimidine core and various substituents. The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety .Chemical Reactions Analysis

The compound was part of a series of reactions involving the synthesis of thieno[3,2-d]pyrimidine derivatives . The reactions were catalyzed by palladium and involved direct ortho C–H arylation .Aplicaciones Científicas De Investigación

Antimicrobial and Antitumor Applications

Several studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for their potential antimicrobial and antitumor activities. For instance, derivatives have shown moderate to good activity against both gram-positive and gram-negative bacteria, highlighting their potential as antibacterial agents. Similarly, novel thieno[3,2-d]pyrimidine derivatives have been synthesized and shown potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, underscoring their promise as antitumor agents (Hafez & El-Gazzar, 2017).

Anti-inflammatory and Analgesic Activities

Compounds derived from thieno[3,2-d]pyrimidine scaffolds have been evaluated for their anti-inflammatory and analgesic activities. For example, some synthesized pyrimidine derivatives exhibited significant anti-inflammatory and analgesic effects, suggesting their utility in the development of new therapeutic agents for treating inflammation and pain (Sondhi et al., 2009).

CNS Depressant Activity

The central nervous system (CNS) depressant potential of certain thieno[3,2-d]pyrimidin-4-one derivatives has been explored, with some compounds showing marked sedative action. This indicates their potential application in the development of new CNS depressant drugs (Manjunath et al., 1997).

Mecanismo De Acción

Target of Action

Similar thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of ezh2 , a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression and cell proliferation.

Mode of Action

If it acts similarly to other thieno[3,2-d]pyrimidine derivatives, it may inhibit the enzymatic activity of its target, thereby affecting the methylation status of histones and influencing gene expression .

Biochemical Pathways

If it acts as an ezh2 inhibitor like other thieno[3,2-d]pyrimidine derivatives, it could impact the histone methylation pathways, leading to changes in gene expression and cell proliferation .

Result of Action

Similar thieno[3,2-d]pyrimidine derivatives have shown antiproliferative activity against various cancer cell lines . This suggests that the compound could potentially induce apoptosis and inhibit cell migration, thereby exerting antitumor effects.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(2-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2S2/c1-2-14-6-5-7-15(12-14)24-19(27)13-30-22-25-17-10-11-29-20(17)21(28)26(22)18-9-4-3-8-16(18)23/h3-12H,2,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQGVIYRLWMHOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4Cl)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride](/img/structure/B2611339.png)

![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2611342.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2611350.png)

![8-(4-fluorophenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2611351.png)

![N-(benzo[d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2611354.png)

![1-Benzothiophen-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2611356.png)

![4-Chloro-N-[2-(prop-2-enoylamino)ethyl]-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxamide](/img/structure/B2611358.png)